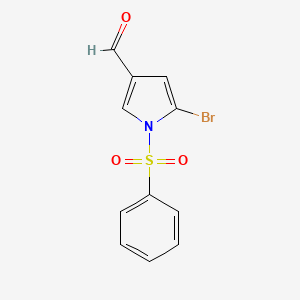

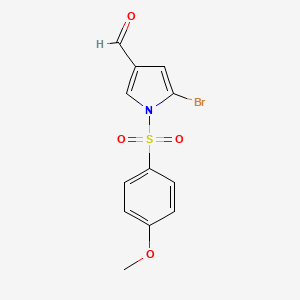

1-Benzenesulfonyl-5-bromo-1H-pyrrole-3-carbaldehyde, 95%

Overview

Description

1-Benzenesulfonyl-5-bromo-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It has an empirical formula of C13H9BrN2O2S and a molecular weight of 337.19 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrc1cnc2n(ccc2c1)S(=O)(=O)c3ccccc3 . This indicates that the compound contains a bromine atom attached to a pyrrole ring, which is further connected to a benzenesulfonyl group. Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

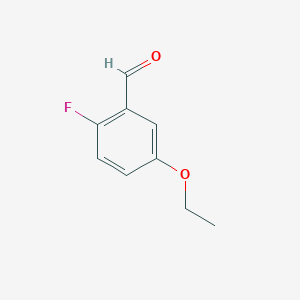

Synthesis of Fluorinated Pyrroles

The synthesis of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes was facilitated by using related bromomethyl-1-pyrrolines, demonstrating the utility of brominated pyrrole derivatives in synthesizing fluorinated pyrroles, which are valuable in various chemical applications (Surmont et al., 2009).

Construction of Functionalized Pyrrole-3-carbaldehydes

The report describes a tandem catalytic process for synthesizing functionalized pyrrole-3-carbaldehydes. These compounds were obtained through a one-pot three-component reaction, showcasing a method to access multifunctionalized pyrrole-3-carbaldehydes (Wu et al., 2022).

Synthesis and Catalysis by Pyrrole-based Ligands

Aluminum and zinc complexes supported by pyrrole-based ligands were synthesized, characterized, and found to be active catalysts for the ring-opening polymerization of ε-caprolactone, indicating the relevance of pyrrole derivatives in catalysis and polymer science (Qiao et al., 2011).

Molecular Magnetic Properties

A study presented the first application of a pyrrole-2-carbaldehyde derivative as a ligand in coordinating paramagnetic transition metal ions. It led to a new {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, signifying the role of such derivatives in studying and constructing molecular magnets (Giannopoulos et al., 2014).

Synthesis of Novel Pyrrole-2-carbaldehydes

The reported synthesis of 1,5-substituted pyrrole-2-carbaldehydes from 5-bromo-1,2,3-triazine demonstrates the versatility of brominated pyrrole derivatives in synthesizing structurally diverse pyrrole-2-carbaldehydes, important in various chemical and pharmaceutical applications (Koriatopoulou et al., 2008).

Safety and Hazards

properties

IUPAC Name |

1-(benzenesulfonyl)-5-bromopyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBOXHNGRRVYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

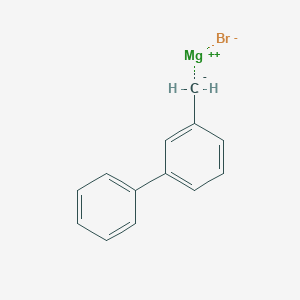

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)